molecular formula C19H18N2O4 B214080 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide

货号 B214080
分子量: 338.4 g/mol
InChI 键: IJBWUTKRNXJJTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide, also known as Pimavanserin, is a novel drug that has been developed for the treatment of Parkinson's disease psychosis. It is a selective serotonin inverse agonist that acts on the 5-HT2A receptor. Pimavanserin has been found to be effective in reducing hallucinations and delusions in patients with Parkinson's disease psychosis.

作用机制

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide acts as a selective serotonin inverse agonist that acts on the 5-HT2A receptor. It has a high affinity for the 5-HT2A receptor and a low affinity for other serotonin receptors. By blocking the 5-HT2A receptor, 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide reduces the activity of the serotonin system, which is thought to be involved in the development of hallucinations and delusions in patients with Parkinson's disease psychosis.
Biochemical and physiological effects:
5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been found to have minimal effects on other neurotransmitter systems, such as dopamine, norepinephrine, and histamine. It has also been found to have a low potential for drug-drug interactions. 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide is metabolized by the cytochrome P450 system and is excreted primarily in the feces.

实验室实验的优点和局限性

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide has several advantages for use in lab experiments. It is a highly selective compound that acts on a specific receptor, which makes it useful for studying the role of the 5-HT2A receptor in neuropsychiatric disorders. 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide has also been found to have a low potential for drug-drug interactions, which makes it useful for studying the effects of other drugs on the serotonin system. However, one limitation of 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide is that it is a relatively new drug, and its long-term effects are not yet fully understood.

未来方向

There are several future directions for the study of 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide. One direction is to study its efficacy in the treatment of other neuropsychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to study the long-term effects of 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide and its potential for drug-drug interactions. Additionally, the development of new drugs that target the serotonin system may provide new insights into the treatment of neuropsychiatric disorders.

合成方法

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide is synthesized by a multi-step process. The first step involves the reaction of 2-methoxyphenol with formaldehyde and hydrogen cyanide to form 2-methoxy-5-formylphenyl cyanide. This intermediate is then reacted with pyridine-3-methanol to form 5-[(2-methoxyphenoxy)methyl]pyridine-3-methanol. The final step involves the reaction of this intermediate with furan-2-carboxylic acid chloride to form 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide.

科学研究应用

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been extensively studied for its efficacy in treating Parkinson's disease psychosis. Clinical trials have shown that 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide is effective in reducing hallucinations and delusions in patients with Parkinson's disease psychosis. 5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide has also been studied for its potential use in the treatment of other neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.

属性

产品名称

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide

分子式

C19H18N2O4

分子量

338.4 g/mol

IUPAC 名称

5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-23-16-6-2-3-7-17(16)24-13-15-8-9-18(25-15)19(22)21-12-14-5-4-10-20-11-14/h2-11H,12-13H2,1H3,(H,21,22)

InChI 键

IJBWUTKRNXJJTF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NCC3=CN=CC=C3

规范 SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NCC3=CN=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。